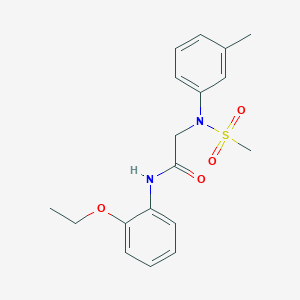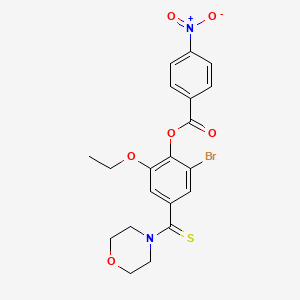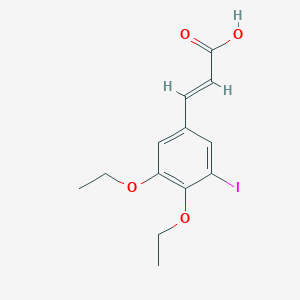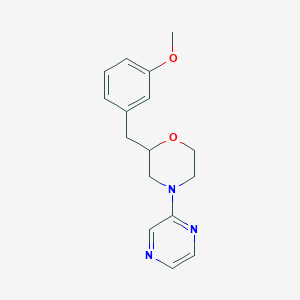
N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-(2-ethoxyphenyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide, also known as EPM-706, is a small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2017 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the protein kinase CK2. CK2 is an important regulator of cell growth and proliferation and is overexpressed in many types of cancer. Inhibition of CK2 by N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide leads to the inhibition of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has minimal toxicity and is well-tolerated in animal models. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for CK2, which reduces the potential for off-target effects. However, one limitation of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and administration schedule for N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in cancer treatment.
Orientations Futures
There are several future directions for the development of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the optimization of the synthesis method to improve yield and reduce the number of steps. Another direction is the development of more soluble analogs of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide for in vivo administration. Additionally, more studies are needed to determine the long-term effects of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide on normal cells and tissues. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in cancer patients.
Méthodes De Synthèse
The synthesis of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-ethoxyaniline with 3-methylbenzoyl chloride in the presence of triethylamine to yield N-(2-ethoxyphenyl)-3-methylbenzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of potassium carbonate to yield N-(2-ethoxyphenyl)-N2-(methylsulfonyl)-3-methylbenzamide. Finally, this compound is reacted with glycine in the presence of triethylamine to yield N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential in cancer treatment. Studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the growth of cancer cells in vitro and in vivo. It has been shown to be effective against various types of cancer, including breast, lung, and colon cancer. N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17-11-6-5-10-16(17)19-18(21)13-20(25(3,22)23)15-9-7-8-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBHYFYMLVDXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-adamantyl)ethyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6047872.png)


![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)]](/img/structure/B6047902.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B6047905.png)
![5-({[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6047908.png)
![4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6047919.png)
![2-[4-(4-ethylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6047925.png)
![3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6047935.png)

![N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6047939.png)
![5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6047946.png)
![2-butyn-1-yl{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B6047951.png)
![1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B6047955.png)